![molecular formula C7H14N2O B12340634 octahydro-2H-pyrido[4,3-b]morpholine, trans](/img/structure/B12340634.png)
octahydro-2H-pyrido[4,3-b]morpholine, trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydro-2H-pyrido[4,3-b]morpholine, trans: is a heterocyclic compound with a unique structure that combines elements of both pyridine and morpholine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of octahydro-2H-pyrido[4,3-b]morpholine, trans typically involves the hydrogenation of pyrido[4,3-b]morpholine under specific conditions. The reaction is carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) at elevated temperatures and pressures. The process ensures the complete saturation of the pyridine ring, resulting in the formation of the octahydro derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Octahydro-2H-pyrido[4,3-b]morpholine, trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, under basic or neutral conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, octahydro-2H-pyrido[4,3-b]morpholine, trans is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with biological macromolecules makes it a valuable tool in the study of biochemical pathways and mechanisms.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for drug development, particularly in the treatment of neurological disorders due to its structural similarity to neurotransmitters.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.
Mécanisme D'action
The mechanism of action of octahydro-2H-pyrido[4,3-b]morpholine, trans involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved in its action are often related to neurotransmission and signal transduction, making it a compound of interest in neuropharmacology.
Comparaison Avec Des Composés Similaires
6-Benzyl-octahydro-2H-pyrido[4,3-b]morpholine:
Octahydro-2H-pyrido[4,3-b]morpholine: The unsubstituted form of the compound, which serves as a basis for further functionalization.
Uniqueness: Octahydro-2H-pyrido[4,3-b]morpholine, trans stands out due to its specific structural configuration and the presence of both pyridine and morpholine rings. This unique structure imparts distinct chemical and biological properties, making it a versatile compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C7H14N2O |
|---|---|
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
(4aS,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-pyrido[4,3-b][1,4]oxazine |
InChI |
InChI=1S/C7H14N2O/c1-2-8-5-6-7(1)10-4-3-9-6/h6-9H,1-5H2/t6-,7-/m0/s1 |
Clé InChI |
AKVZQOUKDWLMFU-BQBZGAKWSA-N |
SMILES isomérique |
C1CNC[C@H]2[C@H]1OCCN2 |
SMILES canonique |
C1CNCC2C1OCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Isoxazolamine, N-[(4-methoxyphenyl)methylene]-3-phenyl-](/img/structure/B12340558.png)
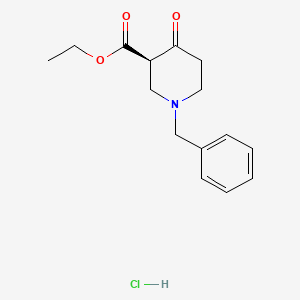
![5-[4-(s-Acetylthio)phenyl]-10,15,20-triphenyl porphine](/img/structure/B12340567.png)
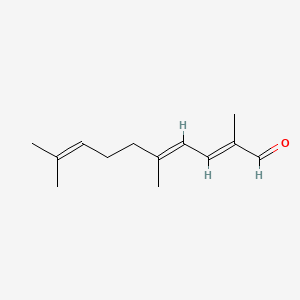
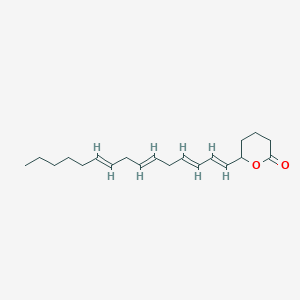
![[(E)-(3,3,3-trifluoro-2-oxopropylidene)amino]urea](/img/structure/B12340589.png)


![3-chloro-2-[(2E)-2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12340607.png)
![methyl N-[(2,6-difluorophenyl)methyl]-N'-nitrocarbamimidothioate](/img/structure/B12340614.png)
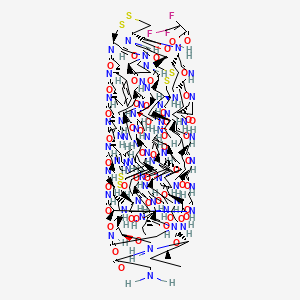
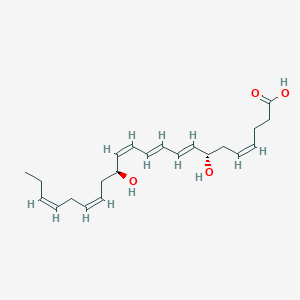

![N,N''-bis[[(4-chlorophenyl)amino]iminomethyl]piperazine-1,4-dicarboxamidine dihydrochloride](/img/structure/B12340638.png)
